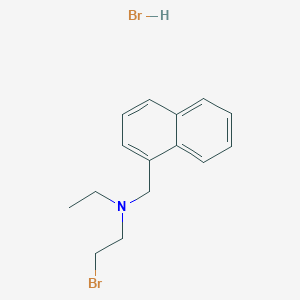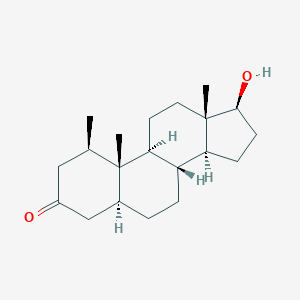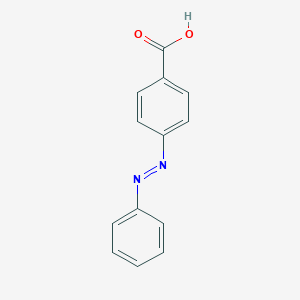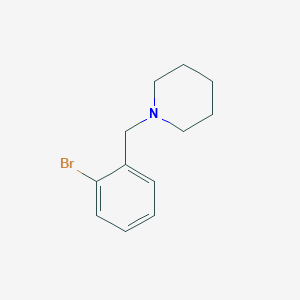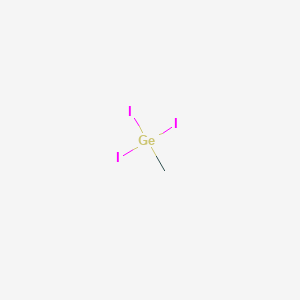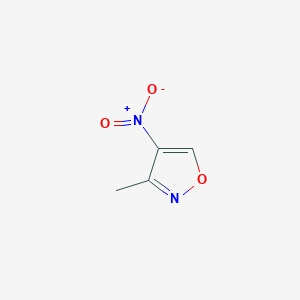
4-(Dibenzylamino)-2-methylbenzaldehyde
説明
4-(Dibenzylamino)-2-methylbenzaldehyde is a chemical compound that has garnered interest in the field of organic chemistry due to its potential as a precursor for various organic reactions and its application in the synthesis of fluorescent DNA-binding compounds and other specialized molecules.
Synthesis Analysis
The synthesis of compounds related to 4-(Dibenzylamino)-2-methylbenzaldehyde often involves sequential condensation reactions. For instance, dibenzo[b,h][1,6]naphthyridines, which share structural similarities, are synthesized via a one-pot method involving the reaction of 2-acetylaminobenzaldehyde with methyl ketones under basic conditions, demonstrating the compound's utility in creating fluorescent DNA-binding compounds (Okuma et al., 2014). Additionally, homochiral α-dibenzylamino aldehydes react with 4-butenylmagnesium bromide to yield anti-β-amino alcohols, further processed into enantioenriched piperidinols, showcasing the synthetic versatility of related compounds (J. Andrés et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to 4-(Dibenzylamino)-2-methylbenzaldehyde, such as N,N‐Dibenzyl‐4‐(4,4‐diphenylbuta-1,3-dienyl)‐3-methyl‐aniline, is characterized by the planar cisoid conformation of the butadiene fragment and almost parallel orientation of the benzyl fragments, which form a dihedral angle of 9.8 (2)°, highlighting the compound's structural features (Wu et al., 2005).
Chemical Reactions and Properties
The chemical behavior of 4-(Dibenzylamino)-2-methylbenzaldehyde includes its participation in Wittig–Horner reactions, as demonstrated by the synthesis of related compounds where the phosphonate carbanion derived from 1,1-diphenyl-3-chloropropylene reacts with 4-(N,N-dibenzylamino)-2-methylbenzaldehyde, indicating its reactivity and utility in creating complex molecules (Wu et al., 2005).
Physical Properties Analysis
The physical properties of compounds structurally related to 4-(Dibenzylamino)-2-methylbenzaldehyde, such as melting points and crystallization behavior, can be studied through X-ray crystallography and density functional theory calculations, providing insight into their stability and structural characteristics (Sheikhshoaie et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group behavior of compounds similar to 4-(Dibenzylamino)-2-methylbenzaldehyde, are crucial for their application in synthesis. For example, the oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzyl alcohols into 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans demonstrates the ability of these compounds to undergo complex chemical transformations, contributing to the field of synthetic organic chemistry (Bacchi et al., 2004).
科学的研究の応用
Synthesis and Structural Analysis
4-(Dibenzylamino)-2-methylbenzaldehyde has been involved in various synthetic pathways, demonstrating its versatility as a chemical building block. For example, Wu et al. (2005) synthesized N,N-Dibenzyl-4-(4,4-diphenylbuta-1,3-dienyl)-3-methylaniline by reacting 4-(N,N-dibenzylamino)-2-methylbenzaldehyde with a phosphonate carbanion. This showcases the compound's utility in creating complex structures via the Wittig–Horner reaction (Wu, Li, Xu, & Wang, 2005).
Organic Synthesis
In organic synthesis, this compound is employed as a chiral building block. Reetz & Lee (2001) highlighted its use in transforming N,N-Dibenzylamino aldehydes to aldimines, followed by diastereoselective methylene transfer, to obtain alpha-amino aziridines (Reetz & Lee, 2001). Andrés et al. (2007) also utilized homochiral α-dibenzylamino aldehydes in reactions with 4-butenylmagnesium bromide, leading to enantioenriched 2- and 2,6-substituted 3-piperidinols (Andrés, Pedrosa, & Pérez-Encabo, 2007).
Crystallography and Materials Science
Okamoto, Oguni, & Sagawa (1997) studied the crystal nucleation process of 4-dibenzylamino-2-methylbenzaldehyde derivatives, revealing insights into the generation and extinction of crystal nuclei at temperatures below the glass transition, contributing to the understanding of material properties at the molecular level (Okamoto, Oguni, & Sagawa, 1997).
Catalysis and Green Chemistry
In the field of catalysis and sustainable chemistry, Moteki, Rowley, & Flaherty (2016) described how 2- and 4-Methylbenzaldehyde precursors, related to 4-(Dibenzylamino)-2-methylbenzaldehyde, are formed in ethanol upgrading reactions on hydroxyapatite catalysts, highlighting a path for converting bioethanol to value-added chemicals (Moteki, Rowley, & Flaherty, 2016).
Safety and Hazards
作用機序
Target of Action
A structurally similar compound, 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid, has been reported to target the tyrosine-protein phosphatase non-receptor type 1 in humans . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways.
Mode of Action
Based on the structural similarity to 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid, it could be hypothesized that it may interact with its target enzyme to modulate its activity
Biochemical Pathways
Given its potential interaction with tyrosine-protein phosphatase, it could influence pathways regulated by this enzyme . These may include pathways involved in cell growth and division, signal transduction, and other cellular processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Dibenzylamino)-2-methylbenzaldehyde are not well-studied. As such, its impact on bioavailability is currently unknown. Similar compounds have shown significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
Based on its potential target, it could influence cellular processes regulated by tyrosine-protein phosphatase, potentially affecting cell growth, division, and signal transduction .
特性
IUPAC Name |
4-(dibenzylamino)-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-18-14-22(13-12-21(18)17-24)23(15-19-8-4-2-5-9-19)16-20-10-6-3-7-11-20/h2-14,17H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVDVHYMDWJOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545903 | |
| Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dibenzylamino)-2-methylbenzaldehyde | |
CAS RN |
1424-65-3 | |
| Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Can 4-(Dibenzylamino)-2-methylbenzaldehyde crystallize at temperatures below its glass transition temperature?
A: Yes, research has shown that 4-(Dibenzylamino)-2-methylbenzaldehyde can indeed crystallize at temperatures significantly lower than its glass transition temperature (Tg). Experiments using differential scanning calorimetry (DSC) revealed that while the compound's Tg is 286 K, crystal nucleation was observed even at temperatures as low as 120 K. [, ] This suggests that the molecular rearrangement processes governing nucleation can occur at much faster rates than the timescale of the annealing experiments. [, ]
Q2: What is the significance of the observed "extinction" of crystal nuclei in 4-(Dibenzylamino)-2-methylbenzaldehyde?
A: The research observed that a crystal nucleus formed in 4-(Dibenzylamino)-2-methylbenzaldehyde at 220 K could be extinguished by rapidly heating the sample above 300 K. [, ] This phenomenon is explained by classical nucleation theory. While the nucleus formed at low temperatures might be stable under those conditions, rapid heating shifts the thermodynamic balance, making the existence of the nucleus unfavorable at the higher temperature, leading to its dissolution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




